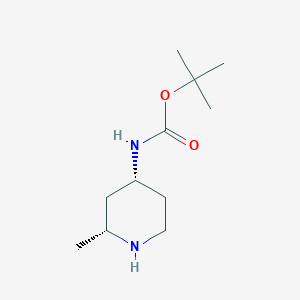
tert-Butyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of “tert-Butyl carbamate” has been investigated in the context of palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . It has been used in the synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The molecular structure of “tert-Butyl carbamate” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .Chemical Reactions Analysis
“tert-Butyl carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
“tert-Butyl carbamate” is a solid substance with a melting point of 105-108 °C (lit.) . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Synthetic Phenolic Antioxidants and Environmental Concerns
Research has shown that synthetic phenolic antioxidants (SPAs), which share chemical similarities with tert-butyl compounds, are widely used in industrial applications to retard oxidative reactions. These compounds, including "2,6-di-tert-butyl-4-methylphenol" and "2,4-di-tert-butyl-phenol," have been detected in various environmental matrices. Studies suggest concerns regarding their toxicity, including potential hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel SPAs with low toxicity and low migration ability to decrease environmental pollution (Liu & Mabury, 2020).
Decomposition of MTBE
Research on methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl carbamates, has focused on its decomposition in environmental settings. Studies demonstrate the feasibility of using radio frequency plasma reactors for the decomposition of MTBE, transforming it into less harmful substances. This indicates a potential method for mitigating the environmental impact of similar tert-butyl compounds (Hsieh et al., 2011).
Purification Techniques Involving Polymer Membranes
The purification of fuel additives like MTBE, a process potentially applicable to related tert-butyl compounds, employs pervaporation through polymer membranes. Research highlights the efficiency of poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes in separating MTBE from methanol, suggesting these materials could be effective for similar separations in pharmaceutical or chemical industries (Pulyalina et al., 2020).
Biodegradation and Environmental Fate of MTBE
Studies on the biodegradation and environmental fate of MTBE provide insights into the bioremediation of tert-butyl compounds. These studies cover aerobic and anaerobic degradation pathways, the role of microbial communities, and the impact of environmental conditions on degradation rates. Such research is crucial for developing strategies to mitigate the environmental presence of tert-butyl derivatives (Schmidt et al., 2004).
Safety and Hazards
While specific safety and hazard information for “tert-Butyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate” is not available, “tert-Butyl carbamate” is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Mechanism of Action
Mode of Action
It has been used in the palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that it may interact with its targets through a palladium-catalyzed reaction mechanism.
Biochemical Pathways
The compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This indicates that it may affect the biochemical pathways involved in the synthesis of pyrroles.
Result of Action
It is known to be used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles , suggesting it may have a role in the formation of these compounds.
properties
IUPAC Name |
tert-butyl N-[(2R,4R)-2-methylpiperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURXHODEVCLVNT-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132610 | |
| Record name | Carbamic acid, N-[(2R,4R)-2-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate | |
CAS RN |
1657033-42-5 | |
| Record name | Carbamic acid, N-[(2R,4R)-2-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1657033-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(2R,4R)-2-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




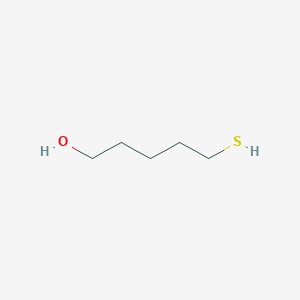
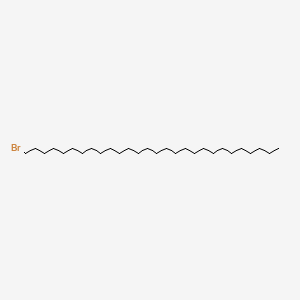

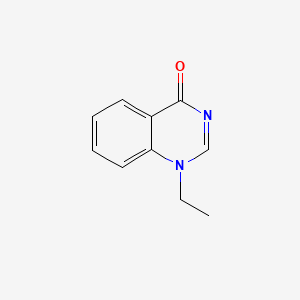

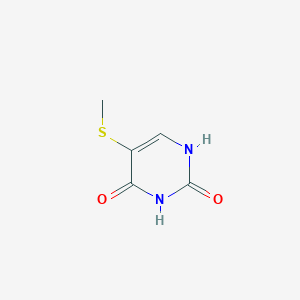
![Pyridinium, 1-[2-[[(4-bromo-1H-pyrrol-2-yl)carbonyl]oxy]ethyl]-3-carboxy-, inner salt](/img/structure/B3048291.png)
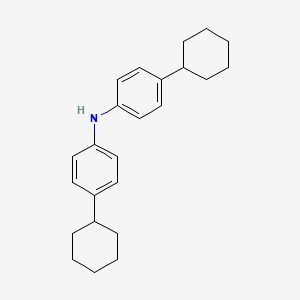

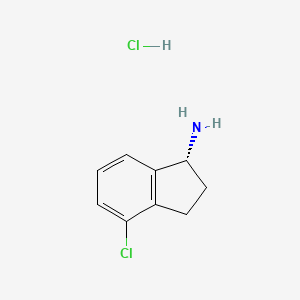
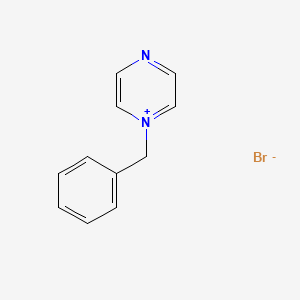
![2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol](/img/structure/B3048300.png)
